molecular formula C16H18N2O4S B3483398 N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B3483398
M. Wt: 334.4 g/mol
InChI Key: POXPCOBIXSYZBC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, commonly known as EMA401, is a drug candidate that has been extensively studied for its potential application in treating chronic pain. It belongs to the class of small molecule drugs that selectively target the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is known to play a critical role in the sensation of pain.

Mechanism of Action

EMA401 selectively targets the N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide receptor, which is known to play a critical role in the sensation of pain. N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. When activated, N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide channels allow the influx of calcium ions into the cell, which triggers a signaling cascade that leads to the sensation of pain. EMA401 binds to a specific site on the N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide receptor, which inhibits its activation and reduces the influx of calcium ions, thereby reducing the sensation of pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMA401 are primarily related to its selective inhibition of the N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide receptor. By reducing the influx of calcium ions into the cell, EMA401 reduces the activation of several signaling pathways that are involved in the sensation of pain. This leads to a reduction in pain and inflammation, as well as an improvement in quality of life.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMA401 is its selectivity for the N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide receptor, which reduces the risk of off-target effects and toxicity. In addition, EMA401 has been shown to have a favorable safety profile in preclinical and clinical studies, which makes it a promising candidate for further development. However, one of the limitations of EMA401 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Several future directions for the development of EMA401 are currently being explored. These include the optimization of the synthesis process to improve yields and purity, the development of novel formulations to improve bioavailability and dosing, and the evaluation of EMA401 in combination with other pain medications to improve efficacy. In addition, further studies are needed to elucidate the exact mechanism of action of EMA401 and to identify potential biomarkers for patient selection and monitoring. Overall, the development of EMA401 represents a promising avenue for the treatment of chronic pain, and further research in this area is warranted.

Scientific Research Applications

EMA401 has been extensively studied for its potential application in treating chronic pain, including neuropathic pain, osteoarthritis pain, and cancer pain. Several preclinical studies have demonstrated the efficacy of EMA401 in reducing pain and improving quality of life in animal models of chronic pain. In addition, several clinical trials have been conducted to evaluate the safety and efficacy of EMA401 in humans, with promising results.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15-10-5-4-9-14(15)17-16(19)12-7-6-8-13(11-12)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXPCOBIXSYZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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